molecular formula C16H17N3O2S B2852430 2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893989-09-8

2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2852430
CAS No.: 893989-09-8
M. Wt: 315.39
InChI Key: QVLZJJUHGJBCLG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Biological Activity

2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H18N4O2S\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

The synthesis typically involves multi-step organic reactions, including the formation of the imidazo[2,1-b]thiazole core through cyclization reactions, followed by substitution and coupling reactions to attach the ethoxy and acetamide groups. The synthetic routes are optimized for yield and purity using advanced techniques such as palladium-catalyzed cross-coupling reactions .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance:

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma), and HeLa (cervical cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. This was confirmed through assays measuring caspase activation and DNA synthesis inhibition .

Inhibition of Key Enzymes

The compound also acts as an inhibitor of specific enzymes involved in cancer progression:

  • PTP1B Inhibition : It has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer cell proliferation. In vitro studies demonstrated that modifications to the compound enhanced its inhibitory potency .

Case Studies

  • Cytotoxicity Assays : A study conducted on various derivatives of imidazo[2,1-b]thiazole demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against several tumor cell lines .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound affects gene expression related to apoptosis and cell cycle regulation. Specifically, it modulates the expression levels of genes such as IRS1, PI3K, and PPAR-α, which are crucial for insulin signaling pathways .

Data Summary

Property Value/Description
Molecular FormulaC20H18N4O2S
Anticancer ActivitySignificant cytotoxicity against A549, C6, HeLa
Mechanism of ActionInduces apoptosis; inhibits PTP1B
IC50 ValuesMicromolar range in various cancer cell lines
Key Gene ModulationsIRS1, PI3K, PPAR-α

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives, including 2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, as promising candidates for treating tuberculosis. Research demonstrated that certain derivatives exhibit selective inhibition against Mycobacterium tuberculosis, with IC50 values indicating effective concentrations for antimicrobial activity. For instance, compounds with similar structural motifs showed significant activity against M. tuberculosis without affecting non-tuberculous mycobacteria, suggesting a targeted therapeutic approach .

Anticancer Properties

The compound's structural characteristics position it as a potential anticancer agent. Studies involving imidazo[2,1-b]thiazole derivatives have reported promising results in inhibiting cancer cell proliferation. For example, derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, revealing significant cytotoxic effects at specific concentrations. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy .

Drug Design and Development

The molecular structure of this compound allows for modifications that can enhance its pharmacological properties. Computational studies have been employed to predict the drug-like characteristics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions are crucial for guiding the synthesis of new derivatives with improved efficacy and safety profiles .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is vital for optimizing its therapeutic potential. SAR studies have identified key functional groups that influence its interaction with biological targets. Modifications to these groups can lead to enhanced potency or selectivity against specific pathogens or cancer types .

Case Studies and Experimental Findings

StudyObjectiveFindings
Evaluate antimycobacterial activityIdentified significant IC50 values against M. tuberculosis; selective inhibition noted
Assess anticancer potentialDemonstrated cytotoxic effects on multiple cancer cell lines; apoptosis induction observed
Investigate SARKey structural modifications led to improved activity; insights into target interactions provided

Properties

IUPAC Name

2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-21-9-15(20)17-13-6-4-12(5-7-13)14-8-19-11(2)10-22-16(19)18-14/h4-8,10H,3,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZJJUHGJBCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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